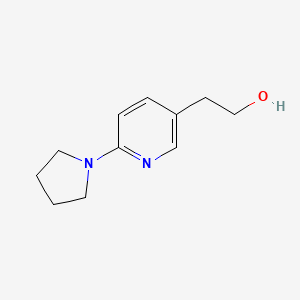
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, influencing their activity. The ethan-1-ol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-ol.
Pyridine derivatives: Compounds like 2-pyridinol and 3-iodopyridine are structurally related to the pyridine ring in this compound.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine and pyridine rings with an ethan-1-ol group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-(6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c14-8-5-10-3-4-11(12-9-10)13-6-1-2-7-13/h3-4,9,14H,1-2,5-8H2 |
InChI-Schlüssel |
ZSKJNIVRXLQRHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


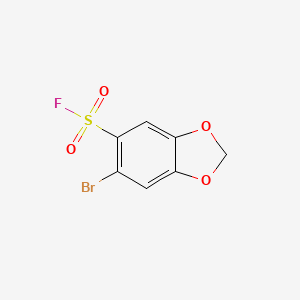
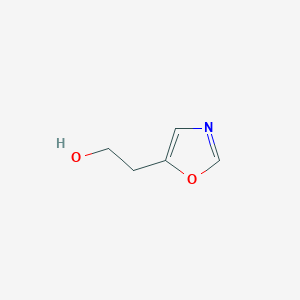

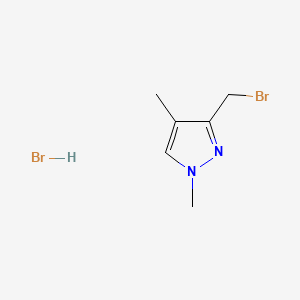
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
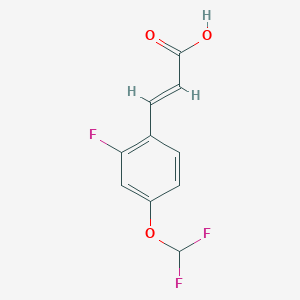
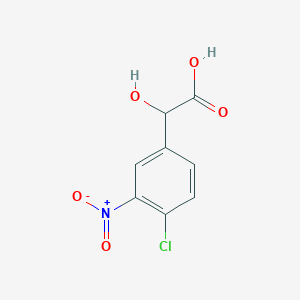
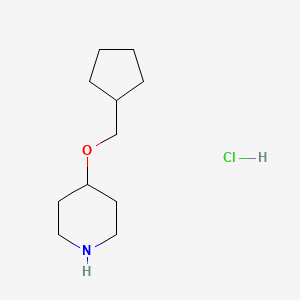

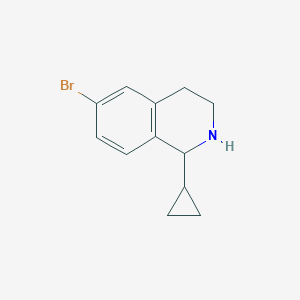
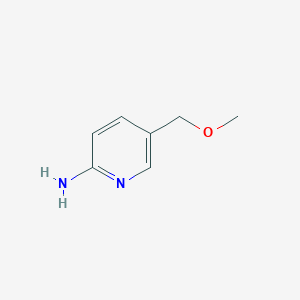


![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)
